

Commercial sources and purity of (-)-Ketoconazole-d3

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An In-depth Technical Guide to the Commercial Sources and Purity of (-)-Ketoconazole-d3

Introduction

(-)-Ketoconazole-d3 is the deuterated form of (-)-Ketoconazole, an enantiomer of the broad-spectrum antifungal agent, ketoconazole. Due to its stable isotopic label, (-)-Ketoconazole-d3 serves as an ideal internal standard for the quantification of ketoconazole in biological matrices by mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] Its use significantly improves the accuracy and precision of quantitative analyses in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[2] This guide provides a comprehensive overview of the commercial sources for (-)-Ketoconazole-d3, details on its chemical and isotopic purity, and the experimental protocols used for its analysis.

Commercial Availability and Purity Specifications

(-)-Ketoconazole-d3 is available from several specialized chemical suppliers who provide reference standards for research and analytical purposes. The purity of these standards is a critical parameter, and suppliers typically provide a Certificate of Analysis (CoA) detailing both chemical and isotopic purity.[3][4]

Data on the commercial sources and their stated purity levels are summarized in the table below.



Supplier	Chemical Purity	Isotopic Purity <i>I</i> Enrichment	CAS Number	Molecular Formula	Molecular Weight
Cayman Chemical	-	≥99% deuterated forms (d1-d3) [1]	1217766-70- 5	C26H25D3Cl2 N4O4[1]	534.5 g/mol
LGC Standards	>95% (HPLC) [5]	-	1217766-70- 5	C26H25D3Cl2 N4O4[5]	534.45 g/mol [5]
Smolecule	-	\geq 99% deuterated forms (d1-d3) with \leq 1% d0[6]	-	C26H25D3Cl2 N4O4[6]	534.4 g/mol [6]
MedChemEx press	-	-	1217766-70- 5	C26H25D3Cl2 N4O4[7]	534.45 g/mol [7]
Simson Pharma	High Quality, CoA provided[3]	-	1217766-70- 5	-	-
Veeprho	-	-	1217766-70- 5	-	-
Santa Cruz Biotechnolog y	-	-	1217766-70- 5 (unlabeled: 65277-42-1) [8]	C26H25D3Cl2 N4O4[8]	534.45 g/mol [8]

Note: "-" indicates that the information was not explicitly stated in the searched product literature. Researchers should always refer to the lot-specific Certificate of Analysis for precise data.[8]

Purity Analysis: Experimental Protocols



The quality of **(-)-Ketoconazole-d3** is primarily assessed by determining its chemical purity (the percentage of the compound of interest) and its isotopic purity (the degree of deuterium incorporation and the absence of unlabeled species). The most common analytical methods employed are High-Performance Liquid Chromatography (HPLC) for chemical purity and Mass Spectrometry (MS) for isotopic purity.[9]

Determination of Chemical Purity by HPLC

This protocol describes a representative isocratic HPLC method for assessing the chemical purity of **(-)-Ketoconazole-d3** and separating it from potential impurities.[10][11]

- a. Instrumentation and Conditions:
- Chromatograph: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector. [11][12]
- Column: LiChrospher 100 RP-8 (150 mm x 4.6 mm, 5 μm) or equivalent C8 column.[11][12]
- Mobile Phase: A mixture of an organic solvent and an aqueous buffer. For example, a 7:3
 (v/v) mixture of Methanol/Monoisopropylamine (500:2, v/v) and aqueous Ammonium Acetate
 (1:200, w/v), with the final pH adjusted to 5.5 with acetic acid.[12]
- Flow Rate: 1.0 mL/min.[11][12]
- Column Temperature: 45°C.[11]
- Detection Wavelength: 225 nm.[11][12]
- Injection Volume: 10 μL.[11]
- b. Solution Preparation:
- Diluent: The mobile phase is typically used as the diluent.
- Standard Solution: A stock solution is prepared by accurately weighing and dissolving (-)-**Ketoconazole-d3** reference standard in the diluent to achieve a known concentration (e.g., 200 μg/mL).



• Sample Solution: Prepare a sample solution of the **(-)-Ketoconazole-d3** batch to be tested at the same concentration as the standard solution.

c. Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution multiple times (e.g., n=5) to ensure system suitability (repeatability of retention time and peak area).
- Inject the sample solution.
- Run the chromatogram for a sufficient time to allow for the elution of the main peak and any potential impurities.
- The purity is calculated by the area percent method, where the area of the main (-)-Ketoconazole-d3 peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Determination of Isotopic Purity by Mass Spectrometry

This protocol outlines the use of mass spectrometry to confirm the identity and determine the isotopic enrichment of **(-)-Ketoconazole-d3**.

a. Instrumentation:

- Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument is ideal for accurate mass measurement and isotopic distribution analysis.
- Ionization Source: Electrospray Ionization (ESI) is commonly used.
- Introduction Method: Direct infusion or coupling with an LC system (LC-MS).

b. Procedure:

 Prepare a dilute solution of (-)-Ketoconazole-d3 in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

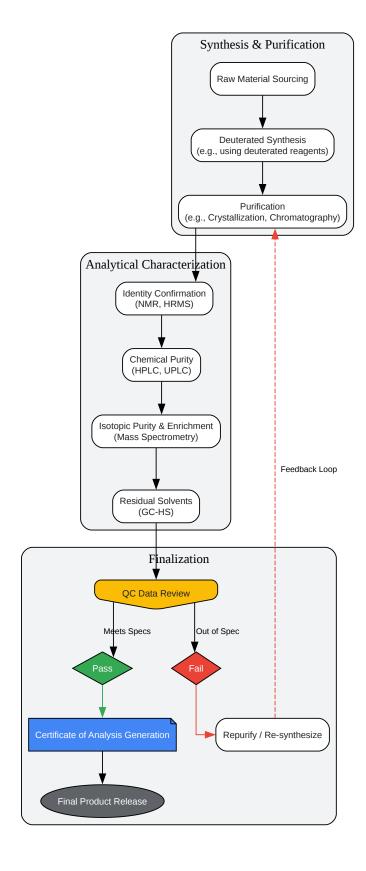


- Infuse the sample into the mass spectrometer.
- Acquire the full scan mass spectrum in positive ion mode.
- Examine the mass spectrum for the protonated molecular ion [M+H]⁺. For C₂₆H₂₅D₃Cl₂N₄O₄, the expected monoisotopic mass is approximately 534.4 g/mol .[6]
- Analyze the isotopic cluster of the molecular ion.
 - Identity Confirmation: The observed mass should be within a narrow tolerance (e.g., < 5 ppm) of the calculated exact mass. The characteristic isotopic pattern for two chlorine atoms (approximate 9:6:1 ratio for M, M+2, M+4) should be present.
 - Isotopic Purity Calculation: The isotopic purity is determined by comparing the intensity of the ion corresponding to the deuterated species (d3) with the intensity of the ion for the unlabeled species (d0). The specification often requires the sum of deuterated forms (d1, d2, d3) to be ≥99% of the total, with the d0 form being ≤1%.[1][6]

Visualizing the Quality Control Workflow

The following diagram illustrates the logical workflow for the synthesis, purification, and quality control certification of a deuterated standard like **(-)-Ketoconazole-d3**.





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Caption: Quality control workflow for (-)-Ketoconazole-d3.



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